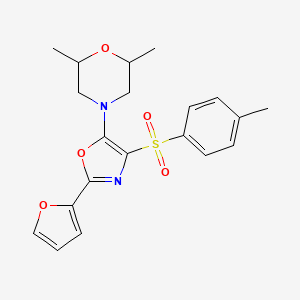
4-(2-(Furan-2-yl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Morpholine is an organic chemical compound having the chemical formula O(CH2CH2)2NH. This heterocycle features both amine and ether functional groups .
Synthesis Analysis
Furan can be synthesized from furfural, which is produced from agricultural byproducts like corn cobs or sugar cane bagasse . Morpholine is produced by the dehydration of diethanolamine with sulfuric acid .Molecular Structure Analysis
The molecular structure of furan involves a five-membered ring with alternating single and double bonds, with an oxygen atom replacing one of the carbon atoms . Morpholine is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .Chemical Reactions Analysis
Furan can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Morpholine can act as a base, forming salts with acids, and as a nucleophile in its reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and the nature of its constituent atoms. Furan is a volatile, colorless liquid at room temperature, with a boiling point of 31.36°C . Morpholine is a colorless liquid with a weak ammonia-like odor .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
Research involving similar furan derivatives focuses on synthesizing novel compounds and analyzing their crystal structures to understand their properties better. For instance, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one was achieved, with its structure confirmed using NMR, FT-IR spectroscopy, MS, and X-ray diffraction. The study provides insights into the molecular and crystal structure, highlighting the importance of DFT calculations in predicting the stability of conformational isomers (Hong Sun et al., 2021).
Chemical Reactions and Modifications
Chemical reactions involving furan derivatives have been extensively studied to create compounds with specific functional groups. For example, directed lithiation and palladium-catalyzed coupling have been used to synthesize 3-substituted furans, showcasing methods to introduce various functional groups into the furan ring (D. Ennis & T. L. Gilchrist, 1990). Additionally, dimetallations of 2-substituted furans and thiophenes provide approaches to 2,3,5-trisubstituted heterocycles, illustrating strategies for creating complex molecules (A. Carpenter & D. Chadwick, 1985).
Biological Activities
Some studies focus on the synthesis of azole derivatives starting from furan-2-carbohydrazide and exploring their antimicrobial activities. This research demonstrates the potential of furan-based compounds in developing new antimicrobial agents (Serap Başoğlu et al., 2013). Furthermore, chiral ruthenium(ii) complexes containing furan ligands have been synthesized and shown to possess antitumor activities, indicating the potential use of furan derivatives in cancer therapy (C. Qian et al., 2016).
Molecular Docking and Antibacterial Activity
The antibacterial activity of novel synthesized pyrazole derivatives, including those with furan-2-yl groups, has been assessed, demonstrating the importance of these compounds in developing new antibacterial agents. Molecular docking studies further support their potential as bioactive compounds (A. B. S. Khumar et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-13-6-8-16(9-7-13)28(23,24)19-20(22-11-14(2)26-15(3)12-22)27-18(21-19)17-5-4-10-25-17/h4-10,14-15H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTUMSOYNCZQIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2402626.png)
![{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2402627.png)
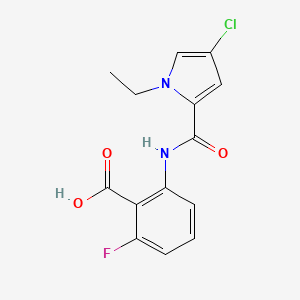
![5-Bromo-2-chloromethyl-benzo[b]thiophene](/img/structure/B2402635.png)
![diethyl 2-{[(4-benzoyl-5-methyl-1H-pyrrol-3-yl)amino]methylene}malonate](/img/structure/B2402636.png)
![(4E)-3-tert-butyl-1-methyl-N-(prop-2-en-1-yloxy)-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2402637.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2402638.png)
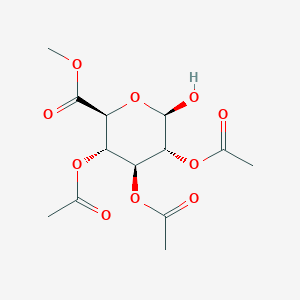
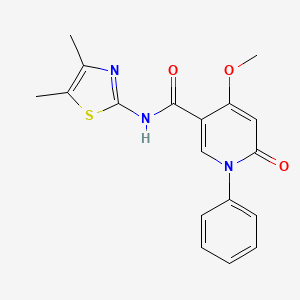
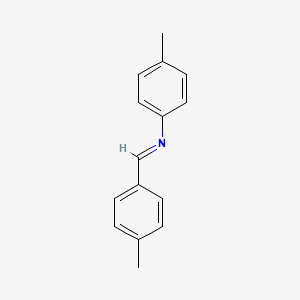
![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2402644.png)

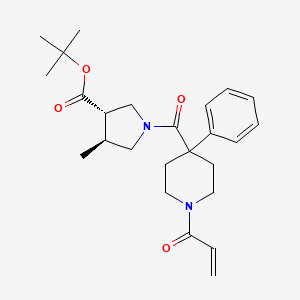
![3-cinnamyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402648.png)
